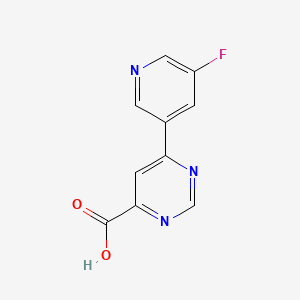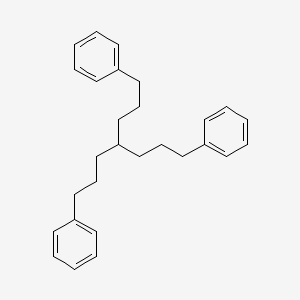
1,7-Diphenyl-4-(3-phenylpropyl)heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-Diphenyl-4-(3-phenylpropyl)heptane is an organic compound with the molecular formula C28H34 and a molecular weight of 370.5696 g/mol It is a member of the diphenylalkane family, characterized by the presence of phenyl groups attached to a heptane backbone
准备方法
1,7-Diphenyl-4-(3-phenylpropyl)heptane can be synthesized through organomagnesium synthesis . This method involves the reaction of appropriate Grignard reagents with suitable precursors to form the desired product. The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
1,7-Diphenyl-4-(3-phenylpropyl)heptane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,7-Diphenyl-4-(3-phenylpropyl)heptane has several scientific research applications:
Chemistry: It is used as a model compound in studies of organic synthesis and reaction mechanisms.
Biology: Its structural properties make it a candidate for studying interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,7-Diphenyl-4-(3-phenylpropyl)heptane involves its interaction with specific molecular targets and pathways. The phenyl groups can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, influencing membrane properties and signaling pathways.
相似化合物的比较
1,7-Diphenyl-4-(3-phenylpropyl)heptane can be compared with other similar compounds such as:
1,7-Dicyclohexyl-4-(3-cyclohexylpropyl)heptane: Similar in structure but with cyclohexyl groups instead of phenyl groups.
1,1,1-Tritolylheptane: Contains tolyl groups instead of phenyl groups.
1,1,1-Tricyclohexylheptane: Contains cyclohexyl groups instead of phenyl groups.
属性
CAS 编号 |
55282-64-9 |
|---|---|
分子式 |
C28H34 |
分子量 |
370.6 g/mol |
IUPAC 名称 |
[7-phenyl-4-(3-phenylpropyl)heptyl]benzene |
InChI |
InChI=1S/C28H34/c1-4-13-25(14-5-1)19-10-22-28(23-11-20-26-15-6-2-7-16-26)24-12-21-27-17-8-3-9-18-27/h1-9,13-18,28H,10-12,19-24H2 |
InChI 键 |
QQEZQKPPCWXFPH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCCC(CCCC2=CC=CC=C2)CCCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13933193.png)
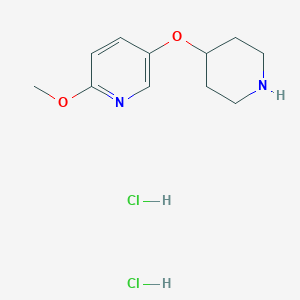
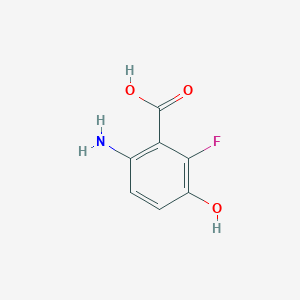
![Naphthalene, 1-[1-(3-cyclohexylpropyl)undecyl]decahydro-](/img/structure/B13933197.png)
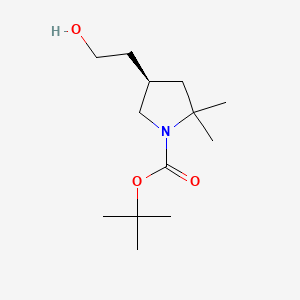

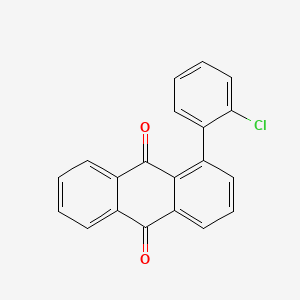
![3,5-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B13933225.png)

![2-Oxa-6-azaspiro[3.4]octane, 8-azido-6-(phenylmethyl)-](/img/structure/B13933242.png)

![N-[1-(Thieno[2,3-b]pyridin-5-yl)ethylidene]hydroxylamine](/img/structure/B13933256.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-](/img/structure/B13933260.png)
